molecular formula C11H19O4- B12348077 Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, (R)-

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, (R)-

Cat. No.: B12348077
M. Wt: 215.27 g/mol
InChI Key: FPXXLDXAXQPOIJ-MRVPVSSYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- typically involves esterification reactions. One common method is the reaction of butanedioic acid with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) 1-methyl ester
  • Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) ester

Uniqueness

Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and versatility in various chemical reactions .

Properties

Molecular Formula

C11H19O4-

Molecular Weight

215.27 g/mol

IUPAC Name

(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoate

InChI

InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/p-1/t8-/m1/s1

InChI Key

FPXXLDXAXQPOIJ-MRVPVSSYSA-M

Isomeric SMILES

CCC[C@H](CC(=O)OC(C)(C)C)C(=O)[O-]

Canonical SMILES

CCCC(CC(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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